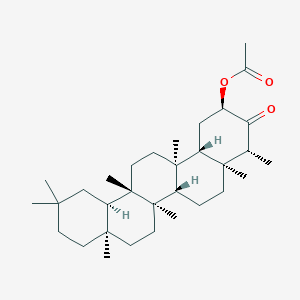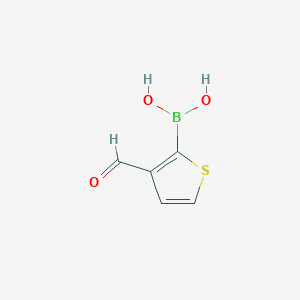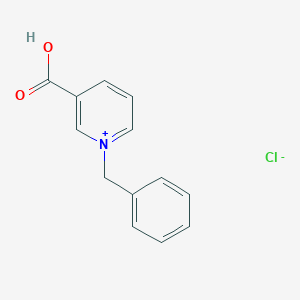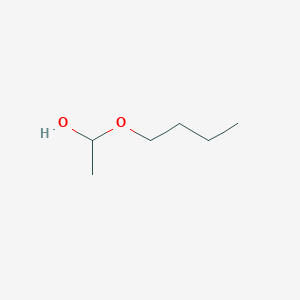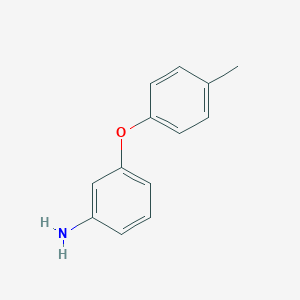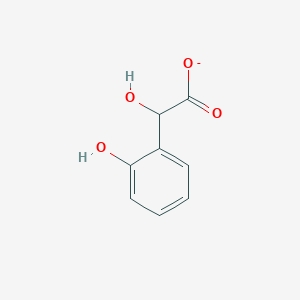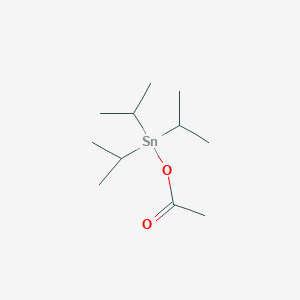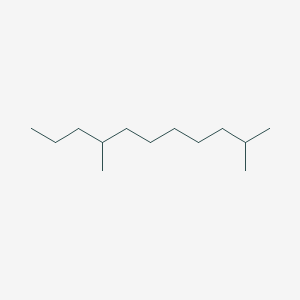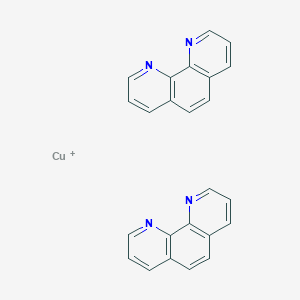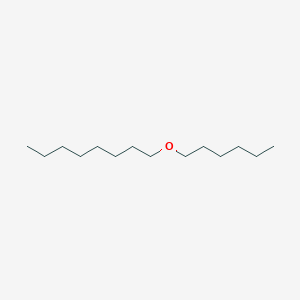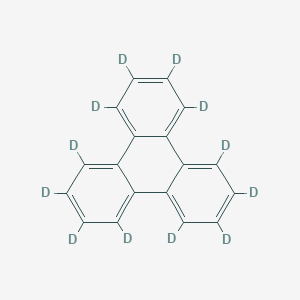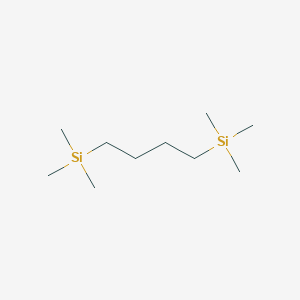
Trimethyl(4-trimethylsilylbutyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4-trimethylsilylbutyl)silane is a silane compound that has gained attention in the scientific community due to its potential application in various fields of research. It is a colorless liquid that is soluble in organic solvents and has a molecular weight of 236.5 g/mol.
Mécanisme D'action
The mechanism of action of trimethyl(4-trimethylsilylbutyl)silane is not well understood, but it is believed to act as a reducing agent in certain reactions. It has been shown to reduce metal ions to their corresponding metal nanoparticles and to reduce organic compounds to their corresponding alcohols. It is also believed to act as a stabilizer for the synthesis of metal nanoparticles by preventing their aggregation and promoting their uniform dispersion.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of trimethyl(4-trimethylsilylbutyl)silane. However, it is considered to be a relatively non-toxic compound and has been used in various applications without any reported adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trimethyl(4-trimethylsilylbutyl)silane has several advantages for use in lab experiments, including its high reactivity, low toxicity, and compatibility with a wide range of solvents. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for the use of trimethyl(4-trimethylsilylbutyl)silane in scientific research. One potential application is in the development of new materials for optoelectronic devices, such as solar cells and light-emitting diodes. It may also be used as a reducing agent in the synthesis of other nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. Additionally, further research is needed to better understand the mechanism of action of trimethyl(4-trimethylsilylbutyl)silane and to explore its potential use in other areas of research.
Méthodes De Synthèse
Trimethyl(4-trimethylsilylbutyl)silane can be synthesized through various methods, including the reaction of 4-trimethylsilylbutylmagnesium chloride with silicon tetrachloride, the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, and the reaction of 4-trimethylsilylbutyl chloride with lithium aluminum hydride followed by the reaction with silicon tetrachloride. The most commonly used method is the reaction of 4-trimethylsilylbutyl lithium with silicon tetrachloride, which yields a high yield of trimethyl(4-trimethylsilylbutyl)silane.
Applications De Recherche Scientifique
Trimethyl(4-trimethylsilylbutyl)silane has been used in various scientific research applications, including as a reagent in organic synthesis, as a precursor in the preparation of silicon-based materials, and as a coating for surfaces to improve their hydrophobicity. It has also been used as a reducing agent in the synthesis of nanoparticles and as a stabilizer for the synthesis of metal nanoparticles. In addition, trimethyl(4-trimethylsilylbutyl)silane has been used in the development of new materials for optoelectronic devices and as a dopant in the fabrication of silicon-based solar cells.
Propriétés
Numéro CAS |
18001-81-5 |
|---|---|
Nom du produit |
Trimethyl(4-trimethylsilylbutyl)silane |
Formule moléculaire |
C10H26Si2 |
Poids moléculaire |
202.48 g/mol |
Nom IUPAC |
trimethyl(4-trimethylsilylbutyl)silane |
InChI |
InChI=1S/C10H26Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-10H2,1-6H3 |
Clé InChI |
YCHWNWBSLGONGF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)CCCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



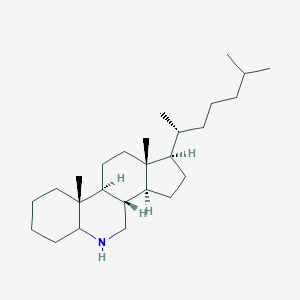
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
